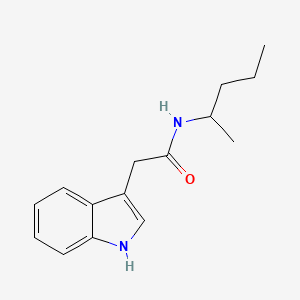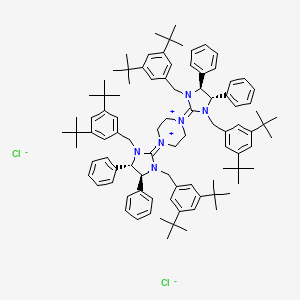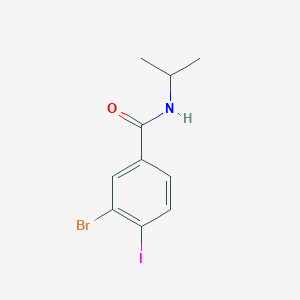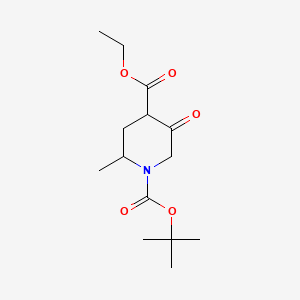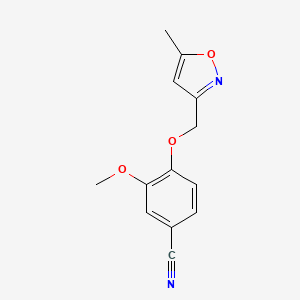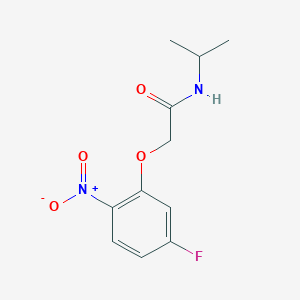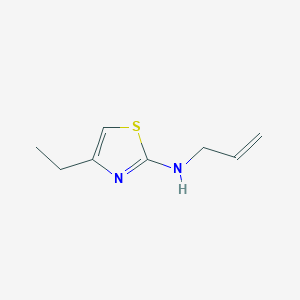
n-Allyl-4-ethylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-4-ethylthiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The presence of both nitrogen and sulfur atoms in the thiazole ring makes it a versatile entity in chemical reactions and biological systems.
Preparation Methods
The synthesis of n-Allyl-4-ethylthiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the thiazole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
n-Allyl-4-ethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
n-Allyl-4-ethylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Allyl-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as EGFR and VGFR kinase, which are involved in cell signaling and proliferation . The compound may also interact with DNA, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
n-Allyl-4-ethylthiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-ethyl-N-prop-2-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2S/c1-3-5-9-8-10-7(4-2)6-11-8/h3,6H,1,4-5H2,2H3,(H,9,10) |
InChI Key |
QTSMDXMXSSHMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


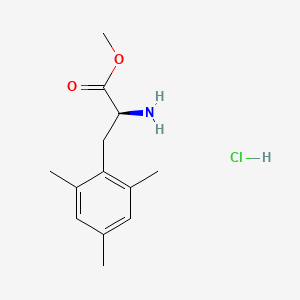
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)

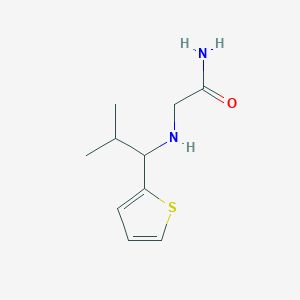
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
